molecular formula C9H14O3 B14867085 Ethyl 3-(1-formylcyclopropyl)propanoate

Ethyl 3-(1-formylcyclopropyl)propanoate

Cat. No.: B14867085
M. Wt: 170.21 g/mol
InChI Key: RGRLYJAZDIHZHP-UHFFFAOYSA-N
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Description

Ethyl 3-(1-formylcyclopropyl)propanoate is an ester compound characterized by the presence of a formyl group attached to a cyclopropyl ring, which is further connected to a propanoate ester. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers. This compound, like other esters, is used in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(1-formylcyclopropyl)propanoate typically involves the esterification of 3-(1-formylcyclopropyl)propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction can be represented as follows: [ \text{CH}_2\text{(CHO)C}_3\text{H}_5\text{COOH} + \text{CH}_3\text{CH}_2\text{OH} \rightarrow \text{CH}_2\text{(CHO)C}_3\text{H}_5\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of a strong acid catalyst, such as sulfuric acid, is essential to drive the reaction to completion. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(1-formylcyclopropyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

    Oxidation: 3-(1-formylcyclopropyl)propanoic acid.

    Reduction: Ethyl 3-(1-hydroxycyclopropyl)propanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(1-formylcyclopropyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-formylcyclopropyl)propanoate involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropyl ring provides rigidity to the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.

    Ethyl propionate: Similar in structure but lacks the formyl and cyclopropyl groups.

Uniqueness: Ethyl 3-(1-formylcyclopropyl)propanoate is unique due to the presence of both a formyl group and a cyclopropyl ring. These structural features impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl 3-(1-formylcyclopropyl)propanoate

InChI

InChI=1S/C9H14O3/c1-2-12-8(11)3-4-9(7-10)5-6-9/h7H,2-6H2,1H3

InChI Key

RGRLYJAZDIHZHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1(CC1)C=O

Origin of Product

United States

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